An In-Depth Technical Guide to Olmesartan Methyl Ketone: A Pharmaceutical Impurity
An In-Depth Technical Guide to Olmesartan Methyl Ketone: A Pharmaceutical Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Olmesartan Methyl Ketone, a known process-related impurity and potential degradation product of the antihypertensive drug Olmesartan Medoxomil. As a critical aspect of pharmaceutical quality and safety, understanding the formation, characterization, and control of such impurities is paramount. This document delves into the physicochemical properties, synthetic and degradative origins, and analytical methodologies for the detection and quantification of Olmesartan Methyl Ketone. Furthermore, it discusses the toxicological implications and regulatory context surrounding this impurity, offering a valuable resource for professionals engaged in the development, manufacturing, and quality control of Olmesartan-based drug products.
Introduction: The Imperative of Impurity Profiling in Pharmaceuticals
The therapeutic efficacy and safety of a drug product are intrinsically linked to its purity. Pharmaceutical impurities, even at trace levels, can have a significant impact on the quality, safety, and stability of the final dosage form. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and formulated drugs. This has led to the development of sophisticated analytical techniques and robust manufacturing processes to identify, quantify, and mitigate the presence of these unwanted chemical entities.
Olmesartan Medoxomil, a potent and widely prescribed angiotensin II receptor blocker for the treatment of hypertension, is synthesized through a multi-step chemical process. As with any complex synthesis, the potential for the formation of process-related impurities exists. One such impurity is Olmesartan Methyl Ketone, also known as 5-acetyl olmesartan. This guide will provide a detailed exploration of this specific impurity, offering insights into its management throughout the drug development lifecycle.
Physicochemical Characterization of Olmesartan Methyl Ketone
A thorough understanding of the physicochemical properties of a pharmaceutical impurity is the foundation for developing effective analytical methods and control strategies.
| Property | Value | Reference |
| Chemical Name | 1-[4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]ethanone | [1] |
| Synonyms | Olmesartan Acetyl Analog, 5-acetyl olmesartan | [1] |
| CAS Number | 1227626-45-0 | [2][3] |
| Molecular Formula | C₂₅H₂₈N₆O₂ | [2][3] |
| Molecular Weight | 444.54 g/mol | [2][3] |
| Appearance | Not explicitly stated, but likely a solid | |
| Melting Point | 148 °C | [4] |
Spectroscopic Data:
While publicly available, detailed spectroscopic data such as ¹H NMR and mass spectra are often proprietary to reference standard suppliers, a general understanding of the expected spectral features can be inferred from the chemical structure.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the propyl group, the aromatic protons of the biphenyl ring system, the methylene bridge protons, the methyl protons of the acetyl group, and the methyl protons of the 1-hydroxy-1-methylethyl group. The chemical shifts of these protons would be influenced by their chemical environment.[5][6][7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to involve cleavages at the ether linkage, the imidazole ring, and the biphenyl tetrazole moiety, providing structural confirmation.[8]
Formation and Synthesis of Olmesartan Methyl Ketone
Olmesartan Methyl Ketone has been identified as a process-related impurity, meaning it can be formed during the synthesis of Olmesartan Medoxomil.
Synthetic Pathway of Olmesartan Methyl Ketone
Research has detailed the synthesis of "5-acetyl impurity 4," which corresponds to Olmesartan Methyl Ketone. The synthesis commences from an N-alkylated imidazole derivative, a key intermediate in the overall synthesis of Olmesartan. A Grignard reaction with an excess of methyl magnesium chloride on this intermediate leads to the formation of a 5-acetyl derivative. Subsequent deprotection yields the final 5-acetyl impurity.
Caption: Synthetic pathway of Olmesartan Methyl Ketone.
This synthetic route highlights a potential point in the manufacturing process where the formation of Olmesartan Methyl Ketone can occur if reaction conditions are not carefully controlled. Specifically, the use of excess Grignard reagent and the nature of the starting imidazole intermediate are critical factors.
Potential as a Degradation Product
Olmesartan Medoxomil is known to be susceptible to degradation under certain conditions, primarily hydrolysis and oxidation.[9] Forced degradation studies have shown that the ester linkage of the medoxomil group is labile, leading to the formation of the active metabolite, Olmesartan acid.[2] While the direct degradation of Olmesartan Medoxomil to Olmesartan Methyl Ketone has not been explicitly detailed in the reviewed literature, the potential for its formation under specific stress conditions cannot be entirely ruled out. The imidazole ring and its substituents could be susceptible to oxidative or hydrolytic transformations that might lead to the formation of a ketone functionality. Further forced degradation studies specifically targeting the identification of this impurity would be necessary to fully elucidate its degradation pathway.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of Olmesartan Methyl Ketone are crucial for ensuring the quality of Olmesartan Medoxomil. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.
Chromatographic Methods
A variety of reversed-phase HPLC and UPLC methods have been developed and validated for the analysis of Olmesartan and its impurities. These methods typically utilize a C18 or similar stationary phase and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Typical HPLC/UPLC Method Parameters:
| Parameter | Typical Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase A | Phosphate Buffer (pH adjusted) | [10] |
| Mobile Phase B | Acetonitrile | [10] |
| Elution | Gradient or Isocratic | [2][10] |
| Flow Rate | 0.5 - 1.5 mL/min | [2][10] |
| Detection | UV at ~225-260 nm | [10][11] |
| Column Temperature | Ambient to 40 °C | [12] |
Method Validation:
Any analytical method used for impurity profiling must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Example of Reported Validation Data for Olmesartan Impurity Analysis:
| Validation Parameter | Reported Value/Range | Reference |
| Linearity (r²) | > 0.999 | [10] |
| Accuracy (% Recovery) | 98 - 102% | [10] |
| Precision (%RSD) | < 2% | [10] |
| LOD | Typically in the low ppm range | [12] |
| LOQ | Typically in the low to mid ppm range | [12] |
Experimental Protocol: A General HPLC Method for Impurity Profiling
The following is a generalized protocol based on published methods for the analysis of Olmesartan and its impurities. This should be adapted and validated for the specific analysis of Olmesartan Methyl Ketone.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to a suitable value (e.g., 3.0) with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC grade acetonitrile.
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of Olmesartan Methyl Ketone reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve a known amount of the Olmesartan Medoxomil drug substance or a crushed tablet powder in the diluent to achieve a target concentration.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Run the analysis using a suitable gradient program to ensure the separation of all impurities from the main peak.
-
-
Data Analysis:
-
Identify the peak corresponding to Olmesartan Methyl Ketone in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of Olmesartan Methyl Ketone in the sample using the peak area and the concentration of the standard.
-
Caption: General workflow for HPLC analysis of Olmesartan Methyl Ketone.
Regulatory Context and Control Strategies
The control of impurities is a critical aspect of ensuring the quality and safety of pharmaceutical products and is governed by regulatory guidelines.
Pharmacopeial Standards and Regulatory Limits
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for drug substances and products that include tests for impurities. The USP monograph for Olmesartan Medoxomil Tablets lists acceptance criteria for organic impurities, including limits for individual unspecified impurities and total impurities.[13] While Olmesartan Methyl Ketone is not explicitly named as a specified impurity in the publicly available monographs, it would fall under the category of an unspecified impurity and would need to be controlled within the specified limits. The identification threshold for impurities is typically 0.10%, and the qualification threshold is 0.15% for a maximum daily dose of less than or equal to 2g, according to ICH Q3A/B guidelines.
Control Strategies
A robust control strategy is essential to minimize the formation of Olmesartan Methyl Ketone and ensure the consistent quality of Olmesartan Medoxomil. This strategy should encompass controls on starting materials, reagents, and reaction conditions.
-
Control of Starting Materials: The purity of the N-alkylated imidazole intermediate is critical. Limiting the presence of any precursors that could lead to the formation of the acetyl group is essential.
-
Optimization of Reaction Conditions: The Grignard reaction step should be carefully optimized and controlled. This includes the stoichiometry of the methyl magnesium chloride, reaction temperature, and reaction time to minimize the formation of the 5-acetyl derivative.
-
In-Process Controls: Implementing in-process controls (IPCs) using chromatographic techniques to monitor the formation of Olmesartan Methyl Ketone at the critical process step can allow for timely intervention and process adjustments.
-
Purification Procedures: Effective purification methods, such as crystallization, should be developed and validated to remove Olmesartan Methyl Ketone from the final API to the required level.
Toxicological Assessment and Risk Management
The toxicological profile of any impurity must be assessed to understand its potential risk to patient safety.
Available Toxicological Data
Specific toxicological studies on Olmesartan Methyl Ketone are not widely available in the public domain. In the absence of such data, a risk assessment can be initiated based on the structure of the impurity and any available data on structurally related compounds.
In Silico Toxicity Prediction
In the absence of experimental data, in silico (computer-based) toxicity prediction tools can be used to provide an initial assessment of the potential toxicity of an impurity.[14] These tools use quantitative structure-activity relationship (QSAR) models to predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and developmental toxicity. While in silico predictions are not a substitute for experimental data, they can be valuable for prioritizing impurities for further toxicological evaluation and for justifying control strategies. Studies on other Olmesartan degradation products have utilized such in-silico tools to assess their potential risks.[15]
Risk Management
The risk associated with Olmesartan Methyl Ketone is a function of its potential toxicity and its level in the final drug product. The control strategy should aim to keep the level of this impurity as low as reasonably practicable (ALARP). If the impurity is present at a level that exceeds the identification threshold, and if its structure is known, a literature search for toxicological data should be conducted. If no data is available, and the level exceeds the qualification threshold, further toxicological studies may be required.
Conclusion
Olmesartan Methyl Ketone is a significant process-related impurity in the synthesis of Olmesartan Medoxomil. A thorough understanding of its formation, characterization, and control is essential for ensuring the quality, safety, and efficacy of this important antihypertensive drug. This technical guide has provided a comprehensive overview of the current knowledge on Olmesartan Methyl Ketone, from its physicochemical properties and synthesis to its analytical determination and regulatory considerations. By implementing robust control strategies based on a sound scientific understanding of this impurity, pharmaceutical manufacturers can ensure that their Olmesartan Medoxomil products consistently meet the highest standards of quality and safety. Further research into the specific degradation pathways leading to the formation of Olmesartan Methyl Ketone and its toxicological profile will further enhance the ability to manage the risks associated with this impurity.
References
- European Pharmacopoeia (EP). (n.d.). Olmesartan Medoxomil.
- United States Pharmacopeia (2019). Olmesartan Medoxomil Tablets. USP-NF.
- Asian Journal of Pharmaceutical Analysis. (2015). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC.
-
Pharmaffiliates. (n.d.). Olmesartan Medoxomil-impurities. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Olmesartan Methyl Ketone | CAS No- 1227626-45-0. Retrieved from [Link]
- Luongo, G., Siciliano, A., Guida, M., & Zarrelli, A. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1729.
- Rao, C. K., Kumar, K. K., Maddala, V., Shrinivasulu, P., Madhusudan, G., Mukkanti, K., & Srinivas, K. S. (2012). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. American Journal of Analytical Chemistry, 3(2), 153-160.
- Patel, D. J., Patel, V. A., & Patel, K. N. (2012). Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. Turkish Journal of Pharmaceutical Sciences, 19(1), 28-37.
- ResearchGate. (2015). Development and validation of stability-indicating RP-HPLC method for determination of Olmesartan medoxomile in pharmaceutical dosage form and identification, characterization of alkaline degradation impurity of Olmesartan medoxomile drug substance as well as drug product.
- Srinivas, A., & Sneha, Y. (2014). STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. International Journal of Pharmaceutical Sciences and Research, 5(7), 2848-2855.
- Rakibe, U. D., Tiwari, R. D., Rane, V. P., & Wakte, P. S. (2019). UPLC, HR-MS, and in-silico tools for simultaneous separation, characterization, and in-silico toxicity prediction of degradation products of atorvastatin and olmesartan.
- R Discovery. (2015). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC.
- Patel, D. J., Patel, V. A., & Patel, K. N. (2022). Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. Turkish Journal of Pharmaceutical Sciences, 19(1), 28-37.
-
ResearchGate. (n.d.). Formation of methyl ether of οlmesartan with time. ¹H NMR spectra of 2.... Retrieved from [Link]
- Chemistry LibreTexts. (n.d.). Chemical Shifts.
-
GLP Pharma Standards. (n.d.). Olmesartan Methyl Ketone | CAS No- 1227626-45-0. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of olmesartan. Retrieved from [Link]
- Scholars Research Library. (2012).
- ResearchGate. (2021). In silico assessment of chronic toxicity of a combination drug namely 'Olmesartan medoxomil and Hydrochlorothiazide', marketed in Bangladesh.
- Semantic Scholar. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil.
-
PubChem. (n.d.). Olmesartan. Retrieved from [Link]
- Patel, J., & Patel, K. (2011). Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique. Journal of Young Pharmacists, 3(4), 334-339.
-
ResearchGate. (n.d.). Proposed structures of “unknown impurity (12) (M/Z: 488.58).”. Retrieved from [Link]
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
-
Axios Research. (n.d.). Olmesartan Methyl Ketone - CAS - 1227626-45-0. Retrieved from [Link]
- Health Products Regulatory Authority. (2024). IPAR Public Assessment Report for a Medicinal Product.
- ResearchGate. (2017). Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles.
- Asian Journal of Research in Chemistry. (2018). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)].
- Molecules. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Olmesartan Methyl Ketone - CAS - 1227626-45-0 | Axios Research [axios-research.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. compoundchem.com [compoundchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugfuture.com [drugfuture.com]
- 13. uspnf.com [uspnf.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]






